

Technical Guide: Chemical Structure & Synthesis of 5-Chloro-4-Hydroxyindazole[1][2]

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Compound of Interest

Compound Name: 5-Chloro-1H-indazol-4-ol

CAS No.: 1638764-61-0

Cat. No.: B6299989

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Executive Summary

The compound 5-chloro-4-hydroxyindazole (also chemically described as **5-chloro-1H-indazol-4-ol**) represents a highly specialized fragment in medicinal chemistry.[1][2] It combines the privileged indazole scaffold—known for its bioisosteric relationship with purines and indoles—with a specific substitution pattern (5-Cl, 4-OH) that imparts unique electronic and steric properties.[1][2]

This guide details the structural dynamics, validated synthetic pathways, and pharmacological utility of this scaffold, specifically within the context of kinase inhibition and estrogen receptor modulation.[1][2]

Structural Analysis & Tautomerism

Core Architecture

The indazole ring system is a 10

-electron aromatic heterocycle.[1][2] The 5-chloro-4-hydroxy substitution pattern creates a "push-pull" electronic environment:

- 4-OH (Hydroxyl): Acts as a hydrogen bond donor/acceptor.[1][2] Its position at C4 (adjacent to the bridgehead) allows for intramolecular hydrogen bonding with N1 or N2, influencing the tautomeric equilibrium.[2]
- 5-Cl (Chlorine): Provides lipophilicity (increasing logP) and fills hydrophobic pockets in protein targets.[1][2] It also serves as a metabolic block, preventing oxidation at the reactive C5 position.[2]

Tautomeric Dynamics

Indazoles exist in a dynamic equilibrium between 1H-indazole and 2H-indazole forms.[1][2] For 5-chloro-4-hydroxyindazole, the 1H-tautomer is thermodynamically favored in the solid state and most solvents, but the 4-OH group can stabilize the 2H-form via intramolecular hydrogen bonding under specific physiological conditions.[1][2]



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Figure 1: The 1H-tautomer is generally dominant, but the 2H-form is often the bioactive conformation in kinase ATP-binding pockets.[1]

Synthetic Pathways[1][2][3]

Direct synthesis of the 4-hydroxy derivative is challenging due to the electron-rich nature of the phenol ring.[1][2] Two primary routes are established: Nucleophilic Aromatic Substitution (S_NAr) from the fluoro-precursor and De Novo Cyclization.[1][2]

Method A: Hydrolysis of 5-Chloro-4-Fluoro-1H-Indazole (Recommended)

This method utilizes the commercially available intermediate 5-chloro-4-fluoro-1H-indazole (CAS: 1082041-86-8).[1][2][3] The fluorine atom at C4 is activated for displacement due to the electron-withdrawing nature of the adjacent bridgehead and the 5-chloro substituent.[1][2]

Reaction Scheme:

[1]

Method B: Modified Jacobson Indazole Synthesis

For de novo construction, this route involves the diazotization of substituted anilines.[2] This is chemically robust but requires careful handling of diazonium intermediates.[2]

Precursor: 2-methyl-5-chloro-6-hydroxyaniline (often protected as the methyl ether).[1][2]

Mechanism: Diazotization of the amine leads to an intramolecular attack by the methyl group (after tautomerization), closing the pyrazole ring.[2]

Experimental Protocol: Synthesis via SNAr

Objective: Conversion of 5-chloro-4-fluoro-1H-indazole to 5-chloro-4-hydroxyindazole. Scale: 10 mmol basis.

Step	Reagent	Quantity	Conditions	Critical Note
1	5-Chloro-4-fluoro-1H-indazole	1.70 g (10 mmol)	Dissolved in DMSO (15 mL)	Ensure complete dissolution before base addition.[1]
2	Potassium Hydroxide (KOH)	2.80 g (50 mmol)	Aqueous solution (50% w/v)	Large excess required to drive SNAr.
3	Reaction	-	130°C for 12-18 hours	Monitor by LC-MS for disappearance of Fluorine peak.[1][2]
4	Quench	HCl (1M)	Adjust to pH ~6.0	Careful acidification precipitates the product.[2]
5	Purification	Ethyl Acetate	Recrystallization	4-OH indazoles are amphoteric; avoid strong acid/base workups.[1][2]

Validation Check:

- ¹H NMR (DMSO-d₆): Look for the disappearance of the C4-F coupling and appearance of a broad singlet (OH) around 10-11 ppm.[1][2]
- MS (ESI): Expect [M+H]⁺ = 169.0 (Cl isotope pattern 3:1).[1][2]

Physicochemical Properties[1][2][5][6][7][8][9]

The specific substitution pattern drastically alters the properties compared to the parent indazole.[2]

Property	Value (Approx.)	Significance in Drug Design
Molecular Weight	168.58 g/mol	Fragment-like, high ligand efficiency (LE).[1]
cLogP	-1.8 - 2.1	Moderate lipophilicity; good membrane permeability.[1][2]
pKa (OH)	-9.2	Slightly more acidic than phenol due to the indazole ring.[2]
pKa (NH)	-13.5	Very weak acid; deprotonation requires strong bases.[2]
H-Bond Donors	2 (NH, OH)	Critical for "hinge binding" in kinases.[1][2]
H-Bond Acceptors	1 (N2)	N2 is the primary acceptor in the 1H-tautomer.[1][2]

Applications in Drug Discovery[1][3]

Kinase Inhibition (ATP-Competitors)

The 4-hydroxyindazole scaffold mimics the adenine ring of ATP.[1][2] The N1-H and N2 atoms form a bidentate hydrogen bond network with the "hinge region" amino acids of kinases (e.g., VEGFR, FGFR).[1][2]

- Role of 4-OH: Provides an additional anchor point, often interacting with the "gatekeeper" residue or water networks within the pocket.[1][2]
- Role of 5-Cl: Occupies the hydrophobic pocket I, improving selectivity against kinases with smaller gatekeepers.[1][2]

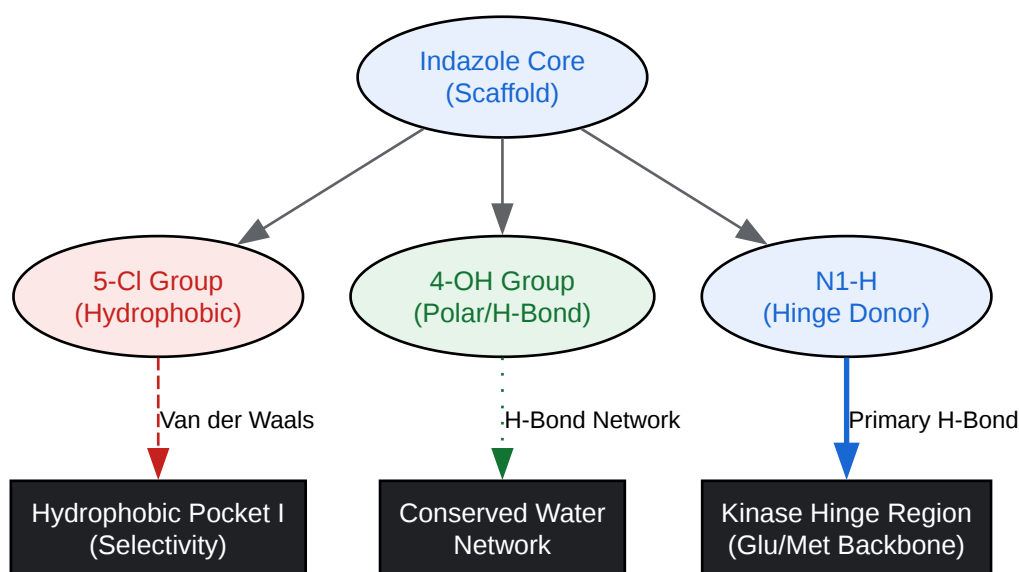
Estrogen Receptor Beta (ER) Ligands

Recent research identifies chloroindazole derivatives as selective ligands for ER

, utilized in neuroprotection and remyelination therapies (e.g., Multiple Sclerosis models).[2][4]
The scaffold provides rigid core geometry that fits the ER

ligand-binding domain more selectively than ER

[1][2]



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Figure 2: Pharmacophore mapping showing how the 5-chloro-4-hydroxyindazole scaffold interacts with typical kinase binding sites.[1]

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